Bienvenue dans la boutique en ligne BenchChem!

2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one

EGFR tyrosine kinase inhibition Autophosphorylation assay Erlotinib benchmark

2-[(2E)-2-(5-Bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one (CAS 114554-51-7, molecular formula C10H8BrN3O2S, molecular weight 314.16 g/mol) is a synthetic thiazolidinone derivative featuring a 5-bromo-2-hydroxybenzylidene hydrazone pharmacophore. This compound was identified as the most potent EGFR and HER-2 dual kinase inhibitor among two series of thiazolidinone derivatives designed and synthesized by Lv et al.

Molecular Formula C10H8BrN3O2S
Molecular Weight 314.16 g/mol
Cat. No. B11533451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
Molecular FormulaC10H8BrN3O2S
Molecular Weight314.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=NN=CC2=C(C=CC(=C2)Br)O)S1
InChIInChI=1S/C10H8BrN3O2S/c11-7-1-2-8(15)6(3-7)4-12-14-10-13-9(16)5-17-10/h1-4,15H,5H2,(H,13,14,16)/b12-4+
InChIKeyBUPWPQSTALKSKT-UUILKARUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2E)-2-(5-Bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one (CAS 114554-51-7): A Dual EGFR/HER-2 Kinase Inhibitor Scaffold for Anticancer Drug Discovery


2-[(2E)-2-(5-Bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one (CAS 114554-51-7, molecular formula C10H8BrN3O2S, molecular weight 314.16 g/mol) is a synthetic thiazolidinone derivative featuring a 5-bromo-2-hydroxybenzylidene hydrazone pharmacophore [1]. This compound was identified as the most potent EGFR and HER-2 dual kinase inhibitor among two series of thiazolidinone derivatives designed and synthesized by Lv et al. [2]. It is cataloged in authoritative databases including ChEMBL (CHEMBL592457), BindingDB (BDBM50308605), and the EGFR Inhibitor Database (EGIN0000514), and is commercially available from Sigma-Aldrich (product L146420) for research use [3][4][5].

Why In-Class Thiazolidinone Analogs Cannot Replace 2-[(2E)-2-(5-Bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one: Evidence of Substitution-Pattern-Dependent Potency


Within the 2-(2-(arylidene)hydrazinyl)thiazol-4(5H)-one chemotype, minor alterations to the benzylidene substitution pattern produce orders-of-magnitude differences in kinase inhibitory potency. In the original structure–activity relationship study by Lv et al., the 5-bromo-2-hydroxy substitution was identified as the optimal pharmacophore for dual EGFR/HER-2 inhibition, with even closely related positional isomers and halogen-substituted analogs exhibiting dramatic potency losses [1]. These data demonstrate that generic substitution within this chemotype is not scientifically justified: the presence and position of both the bromine atom and the hydroxyl group on the benzylidene ring are critical determinants of target engagement, and procurement of any analog lacking the specific 5-bromo-2-hydroxy motif will yield materially different pharmacological outcomes [2][3].

Quantitative Comparative Evidence for 2-[(2E)-2-(5-Bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one: Head-to-Head Differentiation from Analogs and Clinical Benchmark


EGFR Kinase Inhibition: Potency Within 3-Fold of Clinical Benchmark Erlotinib in the Same Assay

In the primary EGFR autophosphorylation assay employing baculovirus-infected Sf9 cells and solid-phase ELISA detection, compound 12 achieved an IC50 of 0.09 μM, compared to erlotinib's IC50 of 0.03 μM in the identical assay system [1][2]. The authors described compound 12 as 'comparable to the positive control erlotinib,' placing this compound within a 3-fold potency window of an FDA-approved EGFR tyrosine kinase inhibitor used clinically for non-small cell lung cancer [1].

EGFR tyrosine kinase inhibition Autophosphorylation assay Erlotinib benchmark Kinase inhibitor discovery

EGFR Inhibition: 19-Fold Superiority Over the 4-Bromo Positional Isomer

When assayed under identical conditions (cloned EGFR autophosphorylation in baculovirus-infected Sf9 cells, solid-phase ELISA), the 4-bromo positional isomer 2-(2-(4-bromobenzylidene)hydrazinyl)thiazol-4(5H)-one (CHEMBL591910) exhibited an EGFR IC50 of 1.72 μM, compared to 0.09 μM for the 5-bromo-2-hydroxy compound [1][2]. This 19.1-fold potency difference demonstrates that relocation of the bromine from the 5-position to the 4-position, combined with loss of the 2-hydroxy group, drastically compromises EGFR engagement [1].

EGFR inhibitor SAR Positional isomer Bromine substitution Kinase selectivity

EGFR Inhibition: 150-Fold Superiority Over the 3-Fluoro Analog

Replacement of the 5-bromo-2-hydroxy substitution with a 3-fluoro group produces a dramatic potency cliff. The 3-fluoro analog 2-(2-(3-fluorobenzylidene)hydrazinyl)thiazol-4(5H)-one (CHEMBL590877) showed an EGFR IC50 of 13.5 μM in the same baculovirus/Sf9 solid-phase ELISA system, compared to 0.09 μM for the target compound [1][2]. This 150-fold difference underscores that the 5-bromo-2-hydroxy motif provides specific binding interactions that cannot be replicated by simple halogen substitution at a different position without the hydroxyl group [1].

EGFR inhibitor SAR Halogen substitution Fluorine vs. bromine Potency cliff

HER-2 Kinase Inhibition: 5.8-Fold Superiority Over the 4-Bromo Analog and 52-Fold Over the 3-Fluoro Analog

In the HER-2 autophosphorylation assay (human cloned HER-2 expressed in baculovirus-infected Sf9 cells, solid-phase ELISA), compound 12 achieved an IC50 of 0.42 μM [1]. Under identical conditions, the 4-bromo positional isomer (CHEMBL591910) showed a HER-2 IC50 of 2.43 μM (5.8-fold less potent), and the 3-fluoro analog (CHEMBL590877) exhibited a HER-2 IC50 of 21.8 μM (52-fold less potent) [2][3]. Notably, the 3,5-dibromo-2-hydroxy analog (CHEMBL590875) also showed substantially weaker HER-2 inhibition with an IC50 of 3.73 μM (8.9-fold less potent) [4], indicating that the mono-bromo substitution at the 5-position, rather than di-substitution, is optimal for HER-2 potency.

HER-2 kinase inhibition Dual EGFR/HER-2 inhibitor Breast cancer target ErbB2

Molecular Docking: Validated Binding Pose in the EGFR ATP-Binding Pocket

Docking simulation performed by Lv et al. positioned compound 12 into the EGFR active site (ATP-binding pocket), revealing a probable binding model consistent with ATP-competitive inhibition [1]. While quantitative docking scores were not reported, the experimentally validated binding orientation provides a structural rationale for the observed SAR: the 5-bromo-2-hydroxybenzylidene moiety engages in key interactions within the active site that are absent in the 4-bromo, 3-fluoro, and 3,5-dibromo analogs, offering a mechanistic basis for the 19- to 150-fold potency differences described above [1].

EGFR docking Binding mode Structure-based drug design ATP-competitive inhibitor

Validated Application Scenarios for 2-[(2E)-2-(5-Bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one Based on Quantitative Evidence


Dual EGFR/HER-2 Kinase Inhibitor Tool Compound for Breast Cancer (MCF-7) Target Engagement Studies

Compound 12 is the most potent dual EGFR/HER-2 inhibitor within the thiazolidinone chemotype, with IC50 values of 0.09 μM (EGFR) and 0.42 μM (HER-2) in autophosphorylation assays [1]. The authors reported that thiazolidinone derivatives from this series, including compound 12, exhibited high antiproliferative activity against MCF-7 breast cancer cells [2]. For researchers investigating EGFR/HER-2 crosstalk in breast cancer models, this compound provides a characterized dual-kinase probe with validated potency against both targets at sub-micromolar concentrations, a profile that is absent in any other analog from the same series.

Structure–Activity Relationship (SAR) Reference Standard for 5-Bromo-2-Hydroxy Pharmacophore Optimization

The 19-fold potency advantage over the 4-bromo isomer and 150-fold advantage over the 3-fluoro analog establish this compound as the validated pharmacophoric reference for the 2-(2-(arylidene)hydrazinyl)thiazol-4(5H)-one scaffold [1][2]. Medicinal chemistry programs aiming to optimize this chemotype should use compound 12 as the potency benchmark, as its 5-bromo-2-hydroxy substitution pattern represents the activity peak within the published SAR. Procurement of this specific compound ensures that subsequent analog design is benchmarked against the most potent reference point in the series.

EGFR Active-Site Binding Probe Supported by Docking-Based Structural Rationale

The EGFR docking model reported by Lv et al. provides a computationally validated binding orientation for compound 12 within the ATP-binding pocket [1]. This structural information enables its use as a reference ligand for computational chemistry workflows, including pharmacophore modeling, binding site characterization, and virtual screening campaigns targeting the EGFR ATP site. Unlike analogs in the series that lack docking characterization, compound 12 offers both experimental potency data and a structure-based binding hypothesis, facilitating integrated experimental–computational research programs.

Commercial Procurement Reference Compound for Vendor Qualification and Lot-to-Lot Consistency Verification

Compound 12 (CAS 114554-51-7) is commercially available from Sigma-Aldrich (product L146420) and other suppliers, with cataloged identity confirmed by InChIKey BUPWPQSTALKSKT-UUILKARUSA-N and ChEMBL ID CHEMBL592457 [1][2]. Its well-characterized dual EGFR/HER-2 inhibition profile (EGFR IC50 = 90 nM; HER-2 IC50 = 420 nM) provides a quantitative benchmark for verifying lot-to-lot consistency during procurement. Laboratories can use these published IC50 values as acceptance criteria when qualifying new batches, ensuring that the purchased material meets the expected potency specifications before committing to large-scale experimental use.

Quote Request

Request a Quote for 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.